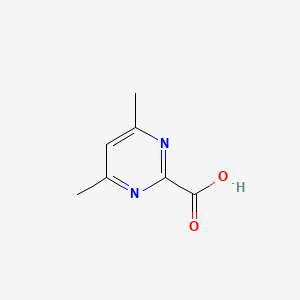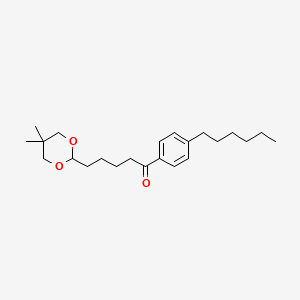
4,6-Dimethylpyrimidine-2-carboxylic acid
Descripción general
Descripción
4,6-Dimethylpyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 . It is used as a pharmaceutical intermediate and also finds applications in the agrochemical and dyestuff field .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethylpyrimidine with the acyl chlorides of aromatic carboxylic acids . This reaction gives N-acyl-4-phenacyl-6-acylmethylidynepyrimidines, which undergo alcoholysis to give the corresponding diketones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H8N2O2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the synthesis and growth of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.490 . It has a boiling point of 154 °C and a density of 0.98 g/mL at 25 °C . The molecular weight of this compound is 152.152 .Aplicaciones Científicas De Investigación
Cocrystal Formation
Research indicates that 4,6-Dimethylpyrimidine derivatives have been used to create cocrystals with various carboxylic acids. These cocrystals are characterized by hydrogen bonding between the carboxyl group and the pyrimidine unit, forming large cage-like tetrameric units and chain-like arrangements. This has implications for molecular recognition and assembly in crystal engineering (Rajam et al., 2018).
Synthesis of Novel Polymers
A study demonstrated the use of 4,6-Dimethylpyrimidine-2-carboxylic acid derivatives in synthesizing novel conjugated polymers through aldol condensation reactions. This highlights the potential for these compounds in developing new materials with unique electrical and optical properties (Gunathilake et al., 2013).
Molecular Interaction Studies
This compound and its derivatives have been studied for their unique interactions at the molecular level. For example, investigations into their proton NMR spectra and the behavior of covalent hydration in various derivatives provide insight into their chemical properties and reactivity (Kress, 1994).
Structural Analysis and Crystal Design
The compound has been utilized in crystal design and structural analysis. Studies involving single-crystal X-ray diffraction have explored the crystal structures formed by interactions between aminopyrimidines and carboxylic acids. These insights are valuable in the field of crystallography and materials science (Ebenezer & Muthiah, 2012).
Nuclear Quadrupole Resonance Analysis
Research using nuclear quadrupole resonance has examined the hydrogen bonds in cocrystals and salts of 4,6-Dimethylpyrimidine derivatives with carboxylic acids. This research provides detailed insights into the electronic structure and bonding characteristics of these compounds (Seliger & Zagar, 2013).
DNA Interaction Studies
A study on the synthesis of a specific 4,6-Dimethylpyrimidine derivative assessed its interaction with DNA. Such research is vital in understanding the biological implications and potential therapeutic applications of these compounds (Atay et al., 2018).
Mecanismo De Acción
Target of Action
4,6-Dimethylpyrimidine-2-carboxylic acid (DMP) is an organic compound that contains a nitrogen atom with an acylation group . It is primarily used in the synthesis of other compounds .
Mode of Action
The mode of action of DMP involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack the aldehyde carbon . This reaction mechanism is essentially an aldol condensation .
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may be involved in various biochemical reactions .
Pharmacokinetics
Dmp is a white solid that is soluble in water, ethanol, and ether , which suggests it may have good bioavailability.
Result of Action
The result of DMP’s action is the synthesis of other compounds . It has also been shown to be effective in removing nitrates from water , which suggests it may have applications in environmental remediation.
Action Environment
The action of DMP can be influenced by various environmental factors. For instance, its solubility in water, ethanol, and ether suggests that its action may be influenced by the presence of these solvents. Additionally, its effectiveness in removing nitrates from water suggests that its action may be influenced by the presence of nitrates .
Análisis Bioquímico
Biochemical Properties
4,6-Dimethylpyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitrates, aiding in their removal from water . The nature of these interactions involves the nitrogen atom in the compound, which can form bonds with other molecules, facilitating biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nitrates can impact cellular metabolism by altering the availability of nitrates for cellular processes . Additionally, its solubility in water, ethanol, and ether allows it to be readily absorbed by cells, influencing various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrogen atom in the compound can form bonds with other molecules, facilitating enzyme inhibition or activation . This can lead to changes in gene expression, as the compound can influence the activity of enzymes involved in transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been shown to be stable under certain conditions, but its long-term effects on cellular function are still being studied . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as aiding in the removal of nitrates from the body . At high doses, it can have toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Its role in removing nitrates from water suggests that it may also be involved in nitrogen metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s solubility in water, ethanol, and ether allows it to be readily absorbed and distributed within the body . Its localization and accumulation in specific tissues can impact its overall effectiveness and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
4,6-dimethylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-5(2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYOHBBZDMHYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















